molecular formula C18H12N2O2S2 B5200325 4-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)benzoic acid

4-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)benzoic acid

Cat. No.: B5200325
M. Wt: 352.4 g/mol
InChI Key: XPZDEPHYTUELIJ-UHFFFAOYSA-N
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Description

4-(4,5-Dithiophen-2-yl-1H-imidazol-2-yl)benzoic acid is a complex organic compound featuring an imidazole ring substituted with dithiophene and benzoic acid groups. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties. Imidazole derivatives have been extensively studied due to their applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 4-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)benzoic acid typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as nickel and involve steps like proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

4-(4,5-Dithiophen-2-yl-1H-imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Scientific Research Applications

4-(4,5-Dithiophen-2-yl-1H-imidazol-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)benzoic acid involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The dithiophene groups can participate in electron transfer processes, making the compound useful in electronic applications . The benzoic acid group can enhance the compound’s solubility and binding affinity to biological targets.

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoic acid and 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol . Compared to these compounds, 4-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)benzoic acid is unique due to the presence of dithiophene groups, which can impart distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic or optical characteristics.

Properties

IUPAC Name

4-(4,5-dithiophen-2-yl-1H-imidazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2S2/c21-18(22)12-7-5-11(6-8-12)17-19-15(13-3-1-9-23-13)16(20-17)14-4-2-10-24-14/h1-10H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZDEPHYTUELIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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